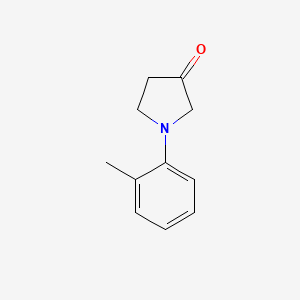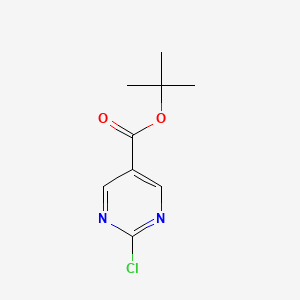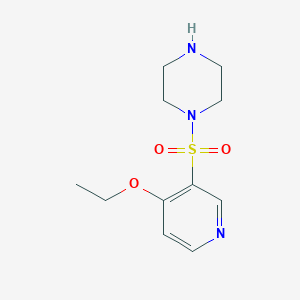
(R)-4-Chloro-homophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Chloro-homophenylalanine is a chiral amino acid derivative with a chlorine atom substituted at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-homophenylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as ®-phenylalanine.
Chlorination: The phenyl ring of ®-phenylalanine is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the para position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain ®-4-Chloro-homophenylalanine in high purity.
Industrial Production Methods
Industrial production of ®-4-Chloro-homophenylalanine may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-4-Chloro-homophenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-4-Chloro-homophenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-Chloro-homophenylalanine involves its interaction with specific molecular targets and pathways. The chlorine substitution on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can result in modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-Phenylalanine: The parent compound without the chlorine substitution.
®-4-Fluoro-homophenylalanine: Similar structure with a fluorine atom instead of chlorine.
®-4-Bromo-homophenylalanine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
®-4-Chloro-homophenylalanine is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The chlorine substitution can enhance or reduce the compound’s interactions with specific molecular targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(2R)-2-amino-4-(4-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m1/s1 |
InChI Key |
AQUBLNVPEAFNGD-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B11817903.png)









